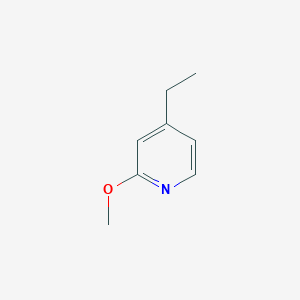

4-Ethyl-2-methoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical and Biological Research

Pyridine and its derivatives are among the most significant and prevalent heterocyclic compounds, playing a crucial role in a multitude of scientific fields. researchgate.net Their unique heteroaromatic structure, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, imparts distinct electronic properties and reactivity. openaccessjournals.comnih.gov This structural versatility makes them vital building blocks in organic synthesis and medicinal chemistry. nih.govresearchgate.net

The applications of pyridine derivatives are vast, ranging from their use as solvents and reagents in organic laboratories to their incorporation into functional nanomaterials and as ligands for organometallic compounds. nih.gov In the realm of medicinal chemistry, the pyridine nucleus is a "privileged scaffold," meaning it is frequently found in a diverse array of FDA-approved drugs and biologically active molecules. rsc.org This is largely due to the pyridine ring's ability to improve the water solubility of pharmaceutically active molecules, a desirable trait for drug development. nih.gov Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. researchgate.net

Academic Context and Research Trajectory of Substituted Methoxypyridines

Substituted methoxypyridines, a class to which 4-Ethyl-2-methoxypyridine belongs, are of significant interest to researchers. The methoxy (B1213986) group (-OCH3) can influence the electronic properties and reactivity of the pyridine ring, making these compounds valuable intermediates in organic synthesis. Research has explored various synthetic routes to access substituted methoxypyridines, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. acs.org

The position of the methoxy and other substituents on the pyridine ring dictates the molecule's chemical behavior. For instance, studies on the deprotometalation of methoxy- and fluoro-pyridines have shown that the regioselectivity of functionalization is highly dependent on the substituent's position. researchgate.net Furthermore, the conversion of 4-methoxypyridine (B45360) derivatives to N-methyl-4-pyridones has been shown to be influenced by the presence of solvents and the nature of electron-withdrawing groups on the pyridine ring. researchgate.net These studies highlight the nuanced and complex reactivity of substituted methoxypyridines, driving continued academic inquiry into their properties and potential applications.

Current Research Landscape Pertaining to this compound and Analogues

While specific research solely focused on this compound is not extensively documented in publicly available literature, research on its analogues and related structures provides insight into its potential areas of investigation. For example, research into other substituted methoxypyridines often involves their use as building blocks for more complex molecules with potential biological activity. nih.govarkat-usa.org

The synthesis of various substituted alkoxypyridines via directed metalation and metal-halogen exchange reactions has been a subject of study, demonstrating the utility of these compounds as precursors to other functionalized pyridines. arkat-usa.org The synthesis of (±)-1-[4-methoxy-2-pyridyl]-ethyl acetate (B1210297), a structurally related compound, has been described, indicating interest in the functionalization of the ethyl group at the 4-position of a methoxypyridine. prepchem.com Furthermore, the synthesis of 4-ethyl-2-methylpyridine (B1329328) has been documented, which could serve as a precursor or a comparative compound in studies involving this compound. prepchem.com The exploration of reactions such as the enantioselective catalytic dearomative addition of Grignard reagents to 4-methoxypyridinium ions further expands the synthetic toolbox available for modifying such scaffolds. acs.org

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| 4-Ethyl-2-methylpyridine | 536-88-9 | C8H11N | 121.18 | 2.19 |

| 4-(2-Ethyl-1,3-dioxan-2-yl)-2-methoxypyridine | 219832-71-0 | C12H17NO3 | 223.27 | 1.6 |

| 4-Ethyl-2-methoxyphenol | Not Available | C9H12O2 | 152.19 | 2.36 |

| 5-Ethyl-2-methylpyridine | 104-90-5 | C8H11N | 121.18 | 2.19 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-4-5-9-8(6-7)10-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCXUEGUIBZSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethyl 2 Methoxypyridine and Derivatives

Established Synthetic Routes and Strategies

Established methods for pyridine (B92270) synthesis often involve the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing pyridine ring. These strategies are well-documented and have been refined over many years.

Nucleophilic Substitution Reactions in Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing substituents onto a pyridine ring. wikipedia.org The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions. stackexchange.comyoutube.comuoanbar.edu.iq This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the nitrogen atom, thus stabilizing the intermediate. stackexchange.com

For the synthesis of 2-methoxypyridines, a common approach is the reaction of a 2-halopyridine with sodium methoxide (B1231860). researchgate.net The halide at the 2-position acts as a good leaving group, facilitating its displacement by the methoxide nucleophile. This reaction is a classic example of SNAr on a heterocyclic aromatic ring. wikipedia.orgpearson.com

Table 1: Examples of Nucleophilic Aromatic Substitution for Pyridine Synthesis

| Starting Material | Reagent | Product | Reference |

| 2-Chloropyridine | Sodium methoxide | 2-Methoxypyridine (B126380) | researchgate.net |

| 4-Chloropyridine hydrochloride | Sodium methoxide | 4-Methoxypyridine (B45360) | researchgate.net |

| Pyridine | Sodium amide | 2-Aminopyridine | wikipedia.org |

Cycloaddition and Condensation Reactions for Pyridine Ring Formation

Several named reactions describe the formation of the pyridine ring through cycloaddition and condensation mechanisms, building the core structure from simpler, acyclic components. baranlab.org

The Bohlmann-Rahtz Pyridine Synthesis allows for the formation of substituted pyridines from enamines and ethynylketones. The reaction proceeds in two steps: a condensation to form an aminodiene intermediate, followed by a heat-induced cyclodehydration. organic-chemistry.orgwikipedia.orgjk-sci.com A significant drawback of the original method is the high temperature required for the final step, though modifications using acid catalysis have been shown to lower this temperature. organic-chemistry.orgorganic-chemistry.org

The Kröhnke Pyridine Synthesis is another versatile method that generates highly functionalized pyridines. wikipedia.orgdrugfuture.com It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). acs.orgdrugfuture.com This method is particularly amenable to combinatorial chemistry for creating libraries of pyridine derivatives. acs.orgacs.org

The Chichibabin Pyridine Synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) to form pyridine rings. wikipedia.org This method is often carried out in the gas phase over a catalyst like alumina (B75360) or silica (B1680970) at high temperatures and is used commercially to produce simple substituted pyridines. wikipedia.org

Table 2: Comparison of Cycloaddition and Condensation Reactions for Pyridine Synthesis

| Reaction Name | Reactants | Key Features | Reference |

| Bohlmann-Rahtz Synthesis | Enamines, Ethynylketones | Forms 2,3,6-trisubstituted pyridines; can be a one-pot reaction with acid catalysis. | organic-chemistry.orgwikipedia.orgjk-sci.com |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | Generates highly functionalized pyridines; suitable for combinatorial synthesis. | acs.orgwikipedia.orgdrugfuture.com |

| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | Industrial method for simple pyridines; high-temperature, gas-phase reaction. | wikipedia.org |

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. acs.org In the context of pyridine synthesis, a directing group on the ring, such as a methoxy (B1213986) group, can direct a strong base to deprotonate the adjacent ortho position, creating a lithiated intermediate that can then react with an electrophile. dtic.milacs.org

For 2-methoxypyridine, lithiation can be directed to the C-3 position. nih.govacs.org However, studies have shown that the regioselectivity of lithiation can be complex. For instance, the use of BuLi-LiDMAE has been shown to induce direct lithiation at the C-6 position of 2-methoxypyridine. acs.orgnih.gov The choice of base and reaction conditions is therefore critical in determining the site of functionalization. acs.orgacs.org Mesityllithium has also been used for the directed lithiation of methoxypyridines. thieme-connect.com

Novel Synthetic Approaches and Catalyst Development

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing and functionalizing pyridine rings, often relying on transition metal catalysis and multi-component reactions.

Transition Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including substituted pyridines. These reactions allow for the precise formation of carbon-carbon and carbon-nitrogen bonds.

The Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for introducing alkynyl groups onto a pyridine ring. wikipedia.orgrsc.org This reaction typically uses a palladium catalyst and a copper co-catalyst. scirp.orgnih.gov The resulting alkynylpyridines can be further elaborated.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a highly general method for synthesizing arylamines from aryl halides. researchgate.net This reaction is particularly useful for preparing aminopyridines from halopyridines under relatively mild conditions. nih.govchemspider.comresearchgate.net

The [2+2+2] cycloaddition reaction , catalyzed by transition metals, offers a fascinating route to pyridine rings from nitriles and alkynes. nih.gov This method allows for the de novo construction of the pyridine ring with control over the substitution pattern. nih.gov

A copper-catalyzed cascade reaction involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates has been developed for the synthesis of highly substituted pyridines. nih.gov

Table 3: Overview of Transition Metal-Catalyzed Reactions for Pyridine Synthesis

| Reaction Name | Bond Formed | Key Reactants | Catalyst System | Reference |

| Sonogashira Coupling | C(sp)-C(sp2) | Terminal alkyne, Aryl/Vinyl halide | Palladium & Copper | wikipedia.orgscirp.org |

| Buchwald-Hartwig Amination | C-N | Aryl halide, Amine | Palladium & Ligand | researchgate.netnih.gov |

| [2+2+2] Cycloaddition | C-C, C-N | Alkyne, Nitrile | Transition Metal | nih.gov |

| Copper-Catalyzed Cascade | C-N, C-C | Alkenylboronic acid, Ketoxime derivative | Copper | nih.gov |

Multi-Component Reactions for Pyridine Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. scispace.comnih.gov MCRs are advantageous due to their atom economy, reduced reaction times, and the ability to generate molecular diversity. rsc.orgresearchgate.net

Several MCRs have been developed for the synthesis of pyridine scaffolds. For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation can produce highly substituted pyridines in excellent yields. nih.gov Another MCR involves the reaction of ynals, isocyanides, and amines or alcohols to afford pyridine derivatives under mild conditions. rsc.org These methods provide rapid access to complex and diverse pyridine libraries. acs.org

Green Chemistry Approaches in 4-Ethyl-2-methoxypyridine Synthesis

The principles of green chemistry, which advocate for the reduction of waste, energy consumption, and use of hazardous substances, are increasingly being integrated into the synthesis of pyridine derivatives. rasayanjournal.co.in For analogues of this compound, these principles are applied to optimize reactions, improve safety, and enhance economic viability.

One notable green approach involves the methoxylation of a pyridine N-oxide derivative. In the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, a key intermediate for pharmaceuticals, a greener process was developed for the methoxylation of 3,5-dimethyl-4-nitropyridine-1-oxide. rasayanjournal.co.in This optimized method utilizes sodium hydroxide (B78521) and methanol (B129727), which, after reaction completion, are neutralized with hydrochloric acid. This process converts excess sodium methoxide into methanol and sodium chloride, simplifying downstream processing. The distillation of the methanol-water mixture and subsequent extraction with methylene (B1212753) dichloride allows for efficient product isolation and salt removal. rasayanjournal.co.in This approach minimizes the generation of difficult-to-treat effluent and reduces energy consumption compared to older methods. rasayanjournal.co.in

Another significant advancement in green synthesis is the substitution of traditional solvents with more environmentally benign alternatives. Tetrahydrofuran (THF) is a common solvent for preparing amine-borane adducts, which are crucial reagents in reductive aminations involving pyridine derivatives. However, a greener protocol has been developed that uses ethyl acetate as the solvent. acs.org This method employs a heterogeneous dual-solvent system where an aqueous portion activates sodium borohydride, which then reacts with an amine in the ethyl acetate phase. acs.org This process has been successfully demonstrated for the synthesis of pyridine-borane on a 1.1 mole scale, highlighting its industrial applicability and improved economic and environmental profile. acs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Methoxypyridine Derivatives

| Synthetic Step | Traditional Method | Green Chemistry Approach | Key Improvement | Source |

|---|---|---|---|---|

| Amine-Borane Synthesis | Use of Tetrahydrofuran (THF) as solvent. | Use of Ethyl Acetate and a dual-solvent system. | Substitution of a hazardous solvent with a greener alternative; improved economics. | acs.org |

| Methoxylation | Use of reagents and solvents leading to significant effluent. | Use of sodium hydroxide/methanol, followed by neutralization to simple salts. | Reduced effluent generation and lower energy consumption. | rasayanjournal.co.in |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues

Controlling the precise location (regioselectivity) and three-dimensional orientation (stereoselectivity) of functional groups is paramount in synthesizing complex pyridine analogues. The electronic nature of the pyridine ring and its substituents heavily influences the outcome of chemical transformations.

Regioselectivity: The functionalization of the pyridine ring can be directed to specific positions through various strategies. For 2-methoxypyridine, catalyzed metalation can achieve regioselective substitution. acs.org Similarly, in situ generated titanacyclopropanes have been shown to react with pyridine N-oxides to achieve a regioselective C2-H alkylation. organic-chemistry.org This method allows for the introduction of complex alkyl groups specifically at the C2 position of the pyridine ring. organic-chemistry.org

Stereoselectivity: The creation of chiral centers with high enantiomeric purity is a significant challenge. A powerful method for the asymmetric synthesis of dihydropyridine (B1217469) derivatives involves the catalytic dearomative addition of Grignard reagents to activated pyridinium (B92312) ions. acs.org In the case of 4-methoxypyridine derivatives, activation with a chloroformate, followed by a copper-catalyzed addition of an ethyl Grignard reagent (EtMgBr), can generate a chiral center at the C2 position. The choice of chiral ligand is critical for inducing stereoselectivity. acs.org

Research has shown that for the addition of EtMgBr to 4-methoxypyridine activated with phenylchloroformate, a copper bromide-dimethyl sulfide (B99878) complex with a specific chiral ligand (L1) in toluene (B28343) at -78 °C provides the product with high conversion and enantiomeric excess (ee). acs.org This methodology has been extended to various 2-substituted 4-methoxypyridine substrates, yielding products with good to high enantioselectivities. For instance, 4-methoxyquinoline (B1582177) was converted to its corresponding dihydro derivative with 75% yield and 97% ee. acs.org

Table 2: Enantioselective Addition of EtMgBr to Substituted 4-Methoxypyridine Derivatives

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Methoxy-2-methylpyridine | 2-Ethyl-4-methoxy-2-methyl-1,2-dihydropyridine derivative | 66 | 97 |

| 4-Methoxy-2-isopropylpyridine | 2-Ethyl-4-methoxy-2-isopropyl-1,2-dihydropyridine derivative | 51 | 80 |

| 2-Butyl-4-methoxypyridine | 2-Butyl-2-ethyl-4-methoxy-1,2-dihydropyridine derivative | 61 | 96 |

| 4-Methoxyquinoline | 2-Ethyl-4-methoxy-1,2-dihydroquinoline derivative | 75 | 97 |

Data sourced from a study on copper-catalyzed asymmetric addition to 4-methoxypyridinium ions. acs.org

Furthermore, a direct catalytic dearomatization of 2-methoxypyridines has been developed to produce functionalized and enantioenriched δ-lactams. rug.nl This approach relies on the synergistic action of a Lewis acid (like BF₃·Et₂O), a chiral copper catalyst, and a Grignard reagent to achieve excellent regio- and stereocontrol. rug.nl

Scale-Up Considerations and Process Optimization in Academic Synthesis

Translating a synthetic route from a small-scale academic laboratory setting to a larger, pilot-plant or industrial scale requires rigorous process optimization and safety analysis. pageplace.de The goal is to develop a robust, safe, and efficient process that consistently delivers the target compound with high purity. acs.orgpageplace.de

Key considerations for the scale-up of syntheses involving this compound analogues include:

Safety Analysis: A critical step is to understand the thermal hazards of the reaction. Techniques like heat flow and adiabatic calorimetry are used to study the reaction's heat release and potential for runaway scenarios. acs.org For instance, in reactions that generate hazardous gases like diborane (B8814927) (which can be formed from boron trifluoride and a silane (B1218182) reducing agent), it is essential to design a process that can safely contain or sequester the gas. acs.org

Impurity Profile and Control: The formation of byproducts must be minimized. Understanding the reaction mechanism can reveal how impurities are formed, allowing for the optimization of reaction conditions (e.g., temperature, addition rates) to control their levels. acs.orgacs.org Developing in-process control tests, such as using liquid chromatography to quantify residual reagents, is vital for decision-making during the process. acs.org

Process Efficiency and Economics: Optimization aims to improve yield, reduce reaction times, and use less expensive and hazardous materials. For example, developing a direct isolation process that leverages optimal solvent systems (like an ethanol/water mixture) can significantly improve process efficiency by avoiding lengthy purification steps. acs.org The choice of reagents must also be suitable for large-scale applications; for instance, using ethanolamine (B43304) for amination might be preferable to hydrazine (B178648) on a larger scale due to handling and safety advantages. acs.org

Table 3: Key Process Optimization and Scale-Up Parameters

| Parameter | Objective | Example Technique/Strategy | Source |

|---|---|---|---|

| Thermal Safety | Prevent runaway reactions and manage heat generation. | Heat flow and adiabatic calorimetry; design of gas sequestration systems. | acs.org |

| Impurity Control | Minimize byproducts to ensure high product purity. | Mechanistic studies; optimization of temperature and reagent stoichiometry; in-process LC analysis. | acs.orgacs.org |

| Process Robustness | Ensure consistent yield and quality across batches. | Identification of critical process parameters; development of a stable control strategy. | acs.org |

| Economic Viability | Reduce costs associated with materials, energy, and waste. | Direct isolation procedures; use of greener, less expensive solvents (e.g., ethyl acetate for THF). | acs.org |

| Reagent Selection | Use reagents that are safe and practical for large-scale handling. | Substituting hazardous reagents like hydrazine with safer alternatives like ethanolamine. | acs.org |

Chemical Reactivity and Reaction Mechanisms of 4 Ethyl 2 Methoxypyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom basic and nucleophilic, similar to a tertiary amine. However, its reactivity is modulated by the electronic effects of the substituents on the ring.

The basicity of the pyridine nitrogen is a measure of its ability to donate its lone pair of electrons to a Lewis acid, most commonly a proton. This property is quantified by the pKa of its conjugate acid, the pyridinium (B92312) ion. The substituents on the pyridine ring significantly influence this basicity. Electron-donating groups increase the electron density on the nitrogen, making it more basic (higher pKa), while electron-withdrawing groups decrease the electron density, rendering it less basic (lower pKa).

In 4-Ethyl-2-methoxypyridine, the ethyl group at the 4-position is an electron-donating group (EDG) through an inductive effect, which tends to increase basicity. Conversely, the methoxy (B1213986) group at the 2-position acts as an inductive electron-withdrawing group (EWG), which mitigates the basicity of the nitrogen atom. The net effect is a balance between these opposing influences. Compared to unsubstituted pyridine, the 2-methoxy group has a pronounced base-weakening effect.

Table 1: Comparison of pKa Values for Pyridine and Related Derivatives This table presents experimental pKa values for related compounds to illustrate the electronic effects of the substituents. The pKa for this compound is an estimate based on these effects.

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.23 | |

| 4-Ethylpyridine (B106801) | 5.87 | |

| 2-Methoxypyridine (B126380) | 3.06 - 3.28 | |

| This compound | Est. ~3.5-4.0 |

The data indicates that the ethyl group increases the basicity relative to pyridine, while the 2-methoxy group significantly decreases it. Therefore, this compound is expected to be a weaker base than both pyridine and 4-ethylpyridine, but a stronger base than 2-methoxypyridine.

The nucleophilic nitrogen atom readily reacts with electrophiles.

N-Oxidation : The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The reaction converts this compound into this compound N-oxide. The formation of the N-O bond creates a dipolar species which significantly alters the electronic properties and reactivity of the pyridine ring.

Quaternization : As a nucleophile, the pyridine nitrogen can attack an electrophilic carbon atom, such as that in an alkyl halide, leading to the formation of a quaternary pyridinium salt. For example, the reaction of this compound with an alkyl halide like ethyl iodide would yield N-Ethyl-4-ethyl-2-methoxypyridinium iodide. This reaction is a type of nucleophilic substitution (SN2 mechanism). The quaternization introduces a permanent positive charge on the nitrogen atom, making the pyridinium ring highly electron-deficient.

Reactivity of the Methoxy Substituent

The methyl group of the 2-methoxy substituent can be cleaved to yield the corresponding pyridone, 4-Ethyl-2-hydroxypyridine (which exists in equilibrium with its 4-ethyl-2(1H)-pyridone tautomer). This demethylation is a common reaction for aryl methyl ethers. Specific reagents have been developed for the chemoselective demethylation of methoxypyridines in the presence of other functional groups, such as other aryl methyl ethers (anisoles). Reagents like L-selectride or boron tribromide (BBr₃) are effective for this transformation. The increased reactivity of the methoxypyridine compared to anisole (B1667542) is attributed to the electron-withdrawing nature of the pyridine ring.

In electrophilic aromatic substitution (EAS) reactions, the substituents on the ring direct the position of the incoming electrophile. The pyridine ring itself is electron-deficient and generally unreactive towards EAS, resembling nitrobenzene. When reactions do occur, the ring nitrogen directs incoming electrophiles to the C3 and C5 positions (meta-substitution).

However, the substituents strongly influence this outcome:

The methoxy group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density via resonance.

The ethyl group is a weakly activating, ortho-, para-directing group.

In this compound, the directing effects of the methoxy and ethyl groups are synergistic, both activating the ring and directing to positions ortho and para relative to themselves. The most activated positions for electrophilic attack would be C3 and C5, which are ortho and para to the methoxy group, and C3 and C5, which are ortho to the ethyl group. The C5 position is particularly activated by both the methoxy (para) and ethyl (ortho) groups.

Conversely, forming the N-oxide dramatically changes the directing effects. The N-oxide group can donate electron density into the ring via resonance, activating the C2 and C4 positions towards electrophilic attack. This provides a synthetic strategy to functionalize positions that are otherwise unreactive in the parent pyridine.

Reactivity of the Ethyl Substituent

The ethyl group at the C4 position possesses a benzylic carbon—the carbon atom directly attached to the aromatic ring. This benzylic position is notably reactive due to the resonance stabilization of any radical or ionic intermediates that may form there.

Benzylic Halogenation : The benzylic hydrogens of the ethyl group can be substituted with halogens, typically bromine, under radical conditions. A common reagent for this selective transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide). This reaction would convert this compound to 4-(1-Bromoethyl)-2-methoxypyridine.

Benzylic Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the ethyl group. The reaction cleaves the C-C bond of the alkyl chain and converts the benzylic carbon into a carboxylic acid group, provided at least one benzylic hydrogen is present. This oxidation would transform this compound into 2-Methoxy-4-pyridinecarboxylic acid.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern of this compound is a direct consequence of the combined electronic effects of its substituents and the inherent properties of the pyridine nucleus.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609) wikipedia.orgquimicaorganica.org. Electrophilic substitution on an unsubstituted pyridine ring occurs preferentially at the C-3 and C-5 positions, as attack at C-2, C-4, or C-6 leads to a highly unstable cationic intermediate where the positive charge is placed on the electronegative nitrogen quora.comquora.com.

In this compound, the electron-donating methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups activate the ring. However, they cannot overcome the powerful deactivating and directing influence of the ring nitrogen. The directing effects of all components converge, strongly favoring substitution at the C-3 and C-5 positions.

| Group | Position | Electronic Effect | Directing Influence |

| Ring Nitrogen | 1 | Strong -I, -M (deactivating) | Directs meta (to C-3, C-5) |

| Methoxy | 2 | -I, +M (activating) | Directs ortho, para (to C-3, C-5) |

| Ethyl | 4 | +I (activating) | Directs ortho, para (to C-3, C-5) |

As shown in the table, all three influential components direct incoming electrophiles to the C-3 and C-5 positions, making these the exclusive sites of electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. Attack at these positions allows the resulting negative charge in the intermediate to be stabilized by delocalization onto the electronegative nitrogen atom stackexchange.com.

In this compound, the C-2 and C-6 positions are activated towards nucleophilic attack. The methoxy group at C-2 is a viable leaving group. Therefore, a common SNAr pathway involves the attack of a nucleophile at the C-2 position, leading to the displacement of the methoxide (B1231860) ion. The C-4 position is occupied by the ethyl group, which is not a suitable leaving group, and the C-6 position is occupied by a hydrogen, which would require a powerful nucleophile and specific conditions (as in the Chichibabin reaction) to be displaced.

Electrophilic Aromatic Substitution (SEAr) Mechanism: The mechanism proceeds via the formation of a cationic intermediate known as a sigma complex or arenium ion.

Attack by the Electrophile : An electrophile (E⁺) attacks the electron-rich π-system of the pyridine ring, preferentially at C-3 or C-5. This step is typically the rate-determining step.

Formation of the Sigma Complex : A resonance-stabilized cationic intermediate is formed. The positive charge is delocalized across the ring but crucially avoids the nitrogen atom, which would be highly destabilizing.

Deprotonation : A base removes the proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final substituted product.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: This reaction typically follows a two-step addition-elimination mechanism.

Nucleophilic Attack : A nucleophile (Nu⁻) attacks the electron-poor carbon at the C-2 position. This breaks the aromaticity of the ring and forms a covalent bond.

Formation of the Meisenheimer Complex : A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the ring and, most importantly, onto the electronegative nitrogen atom, which provides significant stabilization stackexchange.comwikipedia.org.

Elimination of the Leaving Group : The aromaticity is restored by the expulsion of the leaving group, in this case, the methoxide ion (⁻OCH₃), from the C-2 position to give the final product uomustansiriyah.edu.iq.

Other Significant Reaction Pathways

Beyond substitutions, the pyridine ring of this compound can undergo redox reactions that transform the core heterocyclic structure.

Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation. Reaction with a peracid (like m-CPBA) or hydrogen peroxide leads to the formation of this compound N-oxide wikipedia.org. This transformation significantly alters the reactivity of the ring:

It increases the electron density at the C-2 and C-4 positions, making them more susceptible to electrophilic attack.

The N-oxide functionality can participate in its own unique reactions, including deoxygenation and rearrangement.

Reduction: The pyridine ring can be fully reduced to the corresponding piperidine (B6355638) derivative. This is typically achieved through catalytic hydrogenation using catalysts like platinum, palladium, or nickel under a hydrogen atmosphere, or via dissolving metal reductions (e.g., sodium in ethanol) davuniversity.org. The resulting 4-ethyl-2-methoxypiperidine is a saturated, non-aromatic heterocycle with a three-dimensional structure and significantly different chemical properties, most notably increased basicity.

Cycloaddition Reactions Involving the Pyridine Moiety

The aromaticity of the pyridine ring generally makes it a reluctant participant in thermal [4+2] cycloaddition (Diels-Alder) reactions, which would result in a loss of aromatic stabilization. acsgcipr.org For pyridines to act as dienes in such reactions, significant activation is often required. The electron-donating substituents in this compound, however, increase the energy of the highest occupied molecular orbital (HOMO), which could facilitate reactions with electron-deficient dienophiles in what is known as a normal-electron-demand Diels-Alder reaction. Nevertheless, intermolecular thermal cycloadditions for simple electron-rich pyridines are not commonly reported due to these inherent challenges. acsgcipr.org

More feasible cycloaddition pathways for substituted pyridines often involve photochemical approaches or intramolecular reactions where the diene and dienophile are tethered, which can overcome the entropic and enthalpic barriers.

Photochemical Cycloadditions: Research has shown that 2-methoxypyridine can undergo a one-pot photochemical para-cycloaddition with an arenophile, followed by epoxidation. nih.gov This indicates that the pyridine ring can be induced to participate in cycloadditions under photochemical conditions, a reactivity that could be extrapolated to this compound due to its similar electronic makeup at the 2-position.

Intramolecular Diels-Alder Reactions: Intramolecular Diels-Alder (IMDA) reactions of substituted pyridines have been documented, where the pyridine ring is part of a larger molecule containing a dienophile. These reactions can be more facile than their intermolecular counterparts. mdpi.com For a molecule like this compound to participate in an IMDA reaction, it would need to be functionalized with a tethered dienophile. The success of such a reaction would depend on the length and nature of the tether, as well as any activating groups on the dienophile. mdpi.com

While no direct experimental data for the cycloaddition reactions of this compound was found, the reactivity of analogous compounds suggests that it would likely require photochemical activation or an intramolecular setup to overcome the aromatic stabilization of the pyridine ring.

The following table summarizes the expected reactivity of this compound in cycloaddition reactions based on analogous systems.

| Reaction Type | Reactivity of Analogues | Plausibility for this compound |

| Thermal Intermolecular [4+2] | Generally unfavorable for pyridines due to aromaticity. acsgcipr.org | Low, would likely require highly activated dienophiles and harsh conditions. |

| Photochemical [2+2] or [4+2] | 2-methoxypyridine undergoes photochemical para-cycloaddition. nih.gov | Plausible, given the electronic similarity. |

| Intramolecular [4+2] | Possible with tethered dienophiles, though can be challenging. mdpi.com | Plausible if appropriately functionalized with a dienophile-containing side chain. |

Role of this compound in Tandem and Cascade Reactions

The participation of this compound in tandem and cascade reactions would likely be predicated on an initial dearomatization of the pyridine ring. acs.org A dearomatizing event, such as a cycloaddition, would transform the planar, aromatic pyridine into a non-aromatic, three-dimensional dihydropyridine (B1217469) derivative. This initial step is crucial as it unlocks new reaction pathways for subsequent transformations in a cascade sequence.

A hypothetical cascade reaction initiated by a cycloaddition of this compound could proceed as follows:

Initiation (Dearomatization): A [4+2] cycloaddition reaction with a suitable dienophile would convert the this compound into a bicyclic dihydropyridine adduct. This breaks the aromaticity and introduces new stereocenters.

Cascade Propagation: The newly formed dihydropyridine intermediate, now containing reactive alkene and enol ether functionalities, could undergo a series of subsequent reactions. These could include, but are not limited to, further cycloadditions, rearrangements, or nucleophilic additions.

Termination: The cascade would conclude with a final reaction that leads to a stable, often complex, polycyclic product. This final step might involve a rearomatization process or the formation of a saturated heterocyclic system.

A well-documented strategy for initiating such cascades involves the dearomatization of pyridines through methods like hydrosilylation, which then enables subsequent reactions such as asymmetric allylic alkylations. acs.orgnih.gov In this context, a cycloaddition involving this compound could serve as an alternative initiating step.

The table below outlines a plausible, albeit hypothetical, tandem reaction sequence involving this compound, drawing parallels from known dearomatization-initiated cascades.

| Step | Transformation | Intermediate Functional Groups | Potential Subsequent Reaction |

| 1. Initiation | [4+2] Cycloaddition (Dearomatization) | Enol Ether, Alkene | Intramolecular Rearrangement |

| 2. Propagation | Rearrangement/Further Addition | Amine, Carbonyl, Alkene | Further Cyclization |

| 3. Termination | Final Cyclization or Rearomatization | Polycyclic System | Formation of a stable polyheterocycle |

The electron-rich nature of this compound would favor the initial dearomatization step, particularly with electron-poor reaction partners, thereby facilitating its entry into a tandem or cascade sequence. The specific pathway and final products would be highly dependent on the nature of the reaction partner and the conditions employed.

Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 2 Methoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like 4-Ethyl-2-methoxypyridine. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon and hydrogen framework of the molecule.

Elucidation of Connectivities and Stereochemistry (1D and 2D NMR)

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl and methoxy (B1213986) groups. The aromatic region would feature three signals corresponding to the protons at positions 3, 5, and 6. The ethyl group would produce a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern indicating free rotation and coupling between adjacent groups. The methoxy group would appear as a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected: four for the pyridine ring carbons (with the carbon bearing the methoxy group being the most deshielded) and two for the ethyl group carbons.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the connection between the -CH₂- and -CH₃ protons of the ethyl group and the coupling between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is instrumental in confirming the placement of the substituents on the pyridine ring. For example, it would show a correlation between the methoxy protons and the C2 carbon of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from analogous compounds such as 4-ethylpyridine (B106801) and 2-methoxypyridine (B126380). Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~164.0 |

| Pyridine C3 | ~6.6 | ~110.0 |

| Pyridine C4 | - | ~150.0 |

| Pyridine C5 | ~6.7 | ~115.0 |

| Pyridine C6 | ~8.0 | ~147.0 |

| Methoxy (-OCH₃) | ~3.9 (singlet) | ~53.0 |

| Ethyl (-CH₂CH₃) | ~2.6 (quartet) | ~25.0 |

| Ethyl (-CH₂CH₃) | ~1.2 (triplet) | ~14.0 |

Variable Temperature NMR for Conformational Dynamics and Tautomerism

Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes such as conformational changes that are rapid on the NMR timescale at room temperature. For this compound, VT-NMR could be employed to investigate the rotational dynamics of the ethyl and methoxy substituents.

At room temperature, the rotation around the C4-C(ethyl) and C2-O(methoxy) single bonds is typically fast, resulting in time-averaged signals. By lowering the temperature, it might be possible to slow this rotation to a point where distinct signals for different rotational conformers (rotamers) could be observed. This would manifest as a broadening and eventual splitting of the signals for the ethyl and methoxy groups, as well as the adjacent ring protons, in the ¹H NMR spectrum. Such studies provide valuable data on the energy barriers to rotation and the relative stability of different conformers. Tautomerism is not a significant consideration for this molecule as it lacks the labile protons necessary for such equilibria.

Solid-State NMR Applications

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers insights into the structure, packing, and dynamics of molecules in the crystalline or amorphous solid state. For this compound, ssNMR could be used to:

Characterize Polymorphs: Identify and distinguish between different crystalline forms (polymorphs) of the compound, as distinct packing arrangements lead to different chemical shifts.

Determine Molecular Conformation in the Solid State: Unlike in solution where molecules are often flexible, the conformation in a crystal is fixed. ssNMR can determine this specific conformation.

Study Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide information about the proximity of different atoms, shedding light on how molecules are arranged relative to one another in the crystal lattice.

Vibrational Spectroscopy (FT-IR, FT-Raman, SERS) for Molecular Fingerprinting and Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrations, making these techniques excellent for molecular fingerprinting and confirming the presence of specific structural features.

Analysis of Characteristic Functional Group Modes

The FT-IR and FT-Raman spectra of this compound would display a series of bands corresponding to the vibrations of its constituent parts.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretches from the ethyl and methoxy groups would appear in the 2850-3000 cm⁻¹ range.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring typically occur in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are diagnostic for the pyridine core.

C-O Stretching: The stretching vibration of the aryl-O bond in the methoxy group (C₂-O) is expected to produce a strong band in the IR spectrum, typically around 1250-1300 cm⁻¹.

C-H Bending: Aliphatic C-H bending (scissoring, wagging) modes for the ethyl and methoxy groups would be visible in the 1350-1470 cm⁻¹ range. Out-of-plane C-H bending vibrations for the substituted pyridine ring appear at lower wavenumbers, typically below 900 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Modes for this compound Note: These are estimated frequency ranges based on known data for substituted pyridines.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | Strong | Strong |

| Aliphatic C-H Bend | 1350 - 1470 | Medium | Medium |

| Aryl C-O Stretch | 1250 - 1300 | Strong | Weak |

| Ring Breathing Mode | ~1000 | Weak | Strong |

| Out-of-plane C-H Bend | 700 - 900 | Strong | Weak |

Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces, such as silver or gold. This enhancement allows for the detection of very small quantities of an analyte and provides information about the molecule's orientation with respect to the metal surface.

For this compound, a SERS study would likely show that the molecule interacts with the silver surface primarily through the lone pair of electrons on the pyridine nitrogen atom. This interaction would cause a significant enhancement and potential frequency shifts of the pyridine ring breathing modes (around 1000 cm⁻¹) and other in-plane ring vibrations.

By analyzing which vibrational modes are most strongly enhanced, one can deduce the molecule's orientation. For example, if the ring breathing modes are strongly enhanced, it suggests that the pyridine ring is oriented perpendicular or tilted with respect to the metal surface, allowing for strong electronic interaction via the nitrogen atom. Conversely, if modes associated with the ethyl group were unexpectedly enhanced, it might suggest a different orientation where the ethyl group is in close proximity to the surface.

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) stands as a cornerstone in the unambiguous identification and structural analysis of organic molecules. Its application to this compound would yield critical data regarding its elemental composition and fragmentation behavior.

Accurate Mass Measurement and Elemental Composition Determination (ESI-HRMS)

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a powerful technique for the precise determination of a compound's molecular weight. For this compound, with a chemical formula of C₈H₁₁NO, the theoretical exact mass can be calculated. An experimental ESI-HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high accuracy is instrumental in confirming the elemental composition and distinguishing it from other isobaric compounds.

Table 1: Theoretical and Expected Experimental Mass Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₁₁NO |

| Theoretical Monoisotopic Mass | 137.0841 g/mol |

| Expected [M+H]⁺ Ion (m/z) | 138.0919 |

| Expected Mass Accuracy | < 5 ppm |

Note: This table represents theoretical values. As of the latest search, specific experimental ESI-HRMS data for this compound is not publicly available.

Fragmentation Pathway Analysis for Structural Confirmation (GC-MS)

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (137 g/mol ). Key fragmentation pathways would likely involve the loss of the ethyl and methoxy substituents. Common fragmentation patterns for substituted pyridines include:

Loss of a methyl radical (•CH₃) from the methoxy group: This would result in a fragment ion at m/z 122.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group from the pyridine ring would produce a significant fragment ion.

Ring fragmentation: The pyridine ring itself can undergo cleavage, leading to a series of smaller fragment ions characteristic of the pyridine core.

The relative abundances of these fragment ions provide a unique fingerprint for the molecule, allowing for its identification and differentiation from isomers.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no published crystal structure for this compound is available in crystallographic databases. However, a discussion of the potential insights that could be gained from such a study is warranted.

Absolute Configuration Determination

For a chiral molecule, X-ray crystallography can be used to determine its absolute configuration. This compound itself is not chiral. Therefore, this particular analysis would not be applicable unless the compound was derivatized with a chiral auxiliary or resolved into enantiomers through other means, which is not a typical procedure for this type of molecule.

Supramolecular Assembly and Intermolecular Interactions

A crystal structure of this compound would provide invaluable information about its supramolecular assembly. The packing of molecules in the crystal lattice is governed by various intermolecular interactions. In the case of this compound, one would expect to observe:

C-H···N hydrogen bonds: Weak hydrogen bonds between the carbon-hydrogen bonds of one molecule and the nitrogen atom of a neighboring pyridine ring are possible.

van der Waals forces: These non-specific interactions between the ethyl and methoxy groups and adjacent molecules would also contribute to the stability of the crystal lattice.

Analysis of these interactions provides insight into the forces that dictate the solid-state architecture of the compound. Studies on related pyridine derivatives have shown that such intermolecular forces play a crucial role in their crystal packing.

Hyphenated Analytical Techniques (e.g., GC-NMR, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques that couple a separation method with a spectroscopic detector are essential for the analysis of complex mixtures.

Gas Chromatography-Nuclear Magnetic Resonance (GC-NMR): This technique would be valuable for the structural elucidation of volatile components in a mixture containing this compound. The gas chromatograph would separate the components, and the online NMR spectrometer would provide detailed structural information for each isolated compound, including this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile mixtures or for achieving very low detection limits, LC-MS/MS is the method of choice. An LC system would separate this compound from other components in a sample matrix. The compound would then be ionized and subjected to tandem mass spectrometry. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and the resulting product ions are detected. This provides a highly specific and sensitive method for both qualitative identification and quantitative analysis of this compound in complex samples. The development of LC-MS/MS methods for pyridine derivatives is an active area of research for various applications.

Computational and Theoretical Chemistry Studies on 4 Ethyl 2 Methoxypyridine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure of molecules like 4-Ethyl-2-methoxypyridine. DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy, while ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though more computationally intensive, can provide higher accuracy. These calculations are typically performed with a basis set, such as 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals nih.govscispace.com.

The first step in a computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a minimum on the potential energy surface) mdpi.com. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. The energetic stability of the molecule is then determined from this optimized structure. Calculations on substituted pyridines confirm that the molecular geometry is influenced by the nature and position of the substituents on the pyridine (B92270) ring researchgate.net.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Note: This table is illustrative. Actual values would require specific DFT calculations.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.34 Å |

| Bond Length | C4-C9 (Ethyl) | ~1.53 Å |

| Bond Length | C2-O1 (Methoxy) | ~1.36 Å |

| Bond Angle | C6-N1-C2 | ~117° |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule from the perspective of a positive point charge uni-muenchen.delibretexts.org. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is typically visualized by coloring the electron density surface of the molecule wolfram.comdeeporigin.com. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack uni-muenchen.dedeeporigin.com. For this compound, the most negative potential would be expected around the nitrogen atom of the pyridine ring, indicating its role as a primary site for protonation or interaction with electrophiles. The methoxy (B1213986) group's oxygen would also exhibit a negative potential, while the hydrogen atoms of the ethyl group and the ring would show positive potential uni-muenchen.de.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity nih.gov. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity researchgate.netedu.krd. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO nih.govedu.krdnih.gov. For this compound, the electron-donating methoxy and ethyl groups would be expected to raise the energy of the HOMO, influencing its reactivity.

Table 2: Illustrative Global Reactivity Descriptors for this compound (Note: This table is for illustrative purposes. Actual values require specific calculations.)

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | ~ -6.5 eV |

| LUMO Energy (E_LUMO) | - | ~ -0.8 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 5.7 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~ 3.65 eV |

Conformational Analysis and Tautomerism Investigation

Conformational analysis would investigate the different spatial arrangements of the ethyl and methoxy groups relative to the pyridine ring. Rotation around the C4-C(ethyl) and C2-O(methoxy) single bonds would lead to different conformers with varying energies. Computational methods can be used to identify the most stable conformer(s) and the energy barriers for rotation between them.

Tautomerism is less likely to be a significant factor for this compound under normal conditions. The primary structure is stable, and while pyridone-pyridinol tautomerism exists, the presence of the methyl group on the oxygen of the methoxy substituent prevents the typical keto-enol tautomerization seen in hydroxypyridines.

Prediction and Validation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus. These predicted shifts are invaluable for assigning experimental spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to predict the positions of absorption bands in an IR spectrum. These correspond to specific bond stretching, bending, and wagging motions within the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to the absorption of light in the UV-Visible range. This allows for the prediction of the λ_max values and helps in understanding the electronic transitions involved, such as π→π* transitions within the pyridine ring.

These computational predictions are powerful tools for confirming the structure and understanding the electronic properties of a molecule like this compound nih.govrsc.org.

NMR Chemical Shift Prediction (GIAO Method)

There are no published studies detailing the prediction of ¹H and ¹³C NMR chemical shifts for this compound using the Gauge-Including Atomic Orbital (GIAO) method.

Vibrational Frequency Calculations and Spectral Assignment

No computational studies on the vibrational frequencies and spectral assignments for this compound are available in the current body of scientific literature.

UV-Vis Absorption Spectrum Simulation

Simulations of the UV-Vis absorption spectrum for this compound have not been reported in published research.

Non-Linear Optical (NLO) Properties Prediction

There is no available research on the prediction of non-linear optical (NLO) properties for this compound.

Topological Analysis of Electron Density (AIM, ELF, LOL)

Topological analyses of the electron density of this compound using methods such as Atoms in Molecules (AIM), Electron Localization Function (ELF), or Localized Orbital Locator (LOL) have not been documented in scientific literature.

Molecular Interactions and Mechanistic Insights in Biological Systems

Ligand-Target Binding Interactions at a Molecular Level

The interaction of a ligand with its biological target is a dynamic process governed by a variety of non-covalent forces. The nature and strength of these interactions determine the ligand's affinity and specificity for the target.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing ligand-target interactions at an atomic level. nih.govnih.govmdpi.comsamipubco.com These methods can provide insights into the binding mode, affinity, and stability of a ligand within the active site of a protein.

Molecular docking studies can predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For a compound like 4-Ethyl-2-methoxypyridine, docking simulations would involve placing the molecule into the binding pocket of a target protein and evaluating the potential interactions. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the methoxy (B1213986) group can also participate in hydrogen bonding. The ethyl group and the pyridine ring itself can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding site.

Table 1: Potential Molecular Interactions of this compound in a Hypothetical Binding Site

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Methoxy Group Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Ethyl Group | Hydrophobic/van der Waals | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Pyridine Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine |

While computational methods provide valuable predictions, in vitro binding assays are essential for experimental validation and mechanistic elucidation. nih.gov These assays directly measure the binding affinity of a ligand for its target. Common techniques include:

Radioligand Binding Assays: These assays use a radiolabeled ligand to determine the binding affinity and density of receptors in a given tissue or cell preparation.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein. This allows for the real-time determination of association and dissociation rate constants.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

For this compound, these assays could be used to quantify its binding affinity to a specific target protein and to understand the thermodynamic driving forces behind the interaction.

Enzyme Inhibition Mechanisms and Kinetics

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. nih.govkhanacademy.org Understanding the mechanism of inhibition is crucial for the development of effective drugs.

Pyridine-containing compounds have been investigated as inhibitors of various enzymes. For instance, some pyridine derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. nih.gov Similarly, derivatives of pyridine have been studied for their potential to inhibit phosphopantetheinyl transferases, which are essential enzymes in many biosynthetic pathways. nih.gov

The potential of this compound as an inhibitor for such enzymes would depend on its ability to fit into the active site and form favorable interactions with key residues. The nature of these interactions would determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

The determination of the binding mode of an inhibitor within the enzyme's active site is critical for understanding its mechanism of action and for structure-based drug design. X-ray crystallography of the enzyme-inhibitor complex can provide a high-resolution three-dimensional structure, revealing the precise interactions between the inhibitor and the active site residues.

For this compound, crystallographic studies would elucidate how the ethyl and methoxy substituents are oriented within the active site and which specific amino acid residues they interact with. This information would be invaluable for designing more potent and selective inhibitors.

Table 2: Enzyme Inhibition Kinetic Parameters

| Inhibition Type | Effect on Vmax | Effect on Km | Description |

| Competitive | Unchanged | Increased | Inhibitor binds to the active site, competing with the substrate. khanacademy.orgnih.gov |

| Non-competitive | Decreased | Unchanged | Inhibitor binds to an allosteric site, affecting the enzyme's catalytic activity but not substrate binding. khanacademy.org |

| Uncompetitive | Decreased | Decreased | Inhibitor binds only to the enzyme-substrate complex. khanacademy.org |

| Mixed | Decreased | Increased or Decreased | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. |

Receptor Modulation Studies and Allosteric Effects

In addition to directly inhibiting enzymes, small molecules can modulate the function of receptors. Allosteric modulators are ligands that bind to a site on the receptor that is distinct from the orthosteric (primary) binding site. rsc.orgnih.gov This binding event can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its endogenous ligand.

Pyridine-containing molecules have been identified as allosteric modulators for various receptors. For example, certain pyridylmethylsulfonamides have been discovered as allosteric potentiators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. nih.gov These compounds potentiate the effect of the natural agonist, glutamate.

The potential for this compound to act as an allosteric modulator would depend on the presence of a suitable allosteric binding pocket on a target receptor. The binding of this compound to such a site could induce a conformational change in the receptor that alters the affinity or efficacy of the orthosteric ligand.

Table 3: Characteristics of Orthosteric vs. Allosteric Ligands

| Characteristic | Orthosteric Ligands | Allosteric Modulators |

| Binding Site | Primary, endogenous ligand binding site | Topographically distinct site |

| Mechanism of Action | Directly activate or block the receptor | Modulate the effect of the endogenous ligand |

| Selectivity | Can be challenging to achieve subtype selectivity | Often exhibit higher subtype selectivity |

| Effect | Agonism or antagonism | Potentiation or inhibition of the endogenous ligand's effect |

Structure-Activity Relationship (SAR) Derivations for Mechanistic Understanding of this compound and Its Analogs

The exploration of the structure-activity relationships (SAR) of this compound and its analogs provides critical insights into the molecular features governing their biological activities. While direct and extensive SAR studies on this compound are not widely documented, analysis of related 2-methoxypyridine (B126380) derivatives allows for the deduction of key pharmacophoric elements and the influence of specific substituents on molecular interactions.

Identification of Key Pharmacophores

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a biological response. For the 2-methoxypyridine scaffold, several key pharmacophoric features can be identified from studies on various derivatives, which are likely relevant to the activity of this compound.

The core pyridine ring serves as a fundamental scaffold, providing a rigid framework for the attachment of various functional groups. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many biological systems. The 2-methoxy group is another significant feature. The oxygen atom of the methoxy group can also participate in hydrogen bonding as an acceptor. Furthermore, the methyl group of the methoxy moiety can engage in hydrophobic interactions within a target's binding pocket.

In broader studies of pyridine derivatives, the nature and position of substituents have been shown to be critical for their antiproliferative activity. For instance, the presence of methoxy groups on a pyridine ring has been correlated with cytotoxic effects. An increase in the number of methoxy groups has been observed to enhance antiproliferative activity in certain series of compounds mdpi.com. This suggests that the 2-methoxy group in this compound is a potentially crucial contributor to its biological profile.

The ethyl group at the 4-position is another key determinant of activity. This alkyl group primarily contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to engage in hydrophobic or van der Waals interactions at the target site.

Based on the analysis of related compounds, a hypothetical pharmacophore for biologically active this compound analogs can be proposed to include:

A central pyridine ring.

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond acceptor (the oxygen of the 2-methoxy group).

A hydrophobic region (the 4-ethyl group).

Impact of Substituent Modifications on Molecular Interactions

The modification of substituents on the 2-methoxypyridine scaffold has a profound impact on the resulting molecular interactions and biological activity.

Modifications at the 2-Position: The methoxy group at the 2-position appears to be important for the activity of several pyridine derivatives. In studies on other methoxypyridine-containing compounds, this group has been identified as a key feature for potent biological activity. For example, in a series of PI3K/mTOR dual inhibitors, the methoxypyridine core was a crucial element nih.gov. Replacing the methoxy group with other substituents, such as a hydrogen atom or a larger alkoxy group, would likely alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to a biological target.

Modifications at the 4-Position: The ethyl group at the 4-position plays a significant role in defining the lipophilic character of the molecule. Altering the size and nature of this substituent can modulate the compound's interaction with hydrophobic pockets in a target protein. For instance, replacing the ethyl group with a smaller methyl group would decrease lipophilicity, which could impact cell permeability and binding. Conversely, introducing a larger or more complex group could enhance hydrophobic interactions, but might also introduce steric hindrance. In studies of other pyridine derivatives, the nature of the substituent at the 4-position has been shown to be a critical determinant of activity. For example, in a series of 4-aryl-2-methoxypyridine derivatives, the nature of the aryl substituent significantly influenced their cytotoxic activities researchgate.netmdpi.com. While an aryl group is different from an ethyl group, this highlights the sensitivity of the 4-position to substitution.

The following table summarizes the anticipated impact of hypothetical modifications to the this compound structure based on general principles of medicinal chemistry and findings from related compounds.

| Position of Modification | Original Substituent | Hypothetical Modification | Anticipated Impact on Molecular Interactions |

| 2 | -OCH₃ | -H | Loss of a hydrogen bond acceptor and potential decrease in binding affinity. |

| 2 | -OCH₃ | -OC₂H₅ | Increased lipophilicity and potential for altered steric interactions. |

| 4 | -CH₂CH₃ | -H | Decreased lipophilicity and potential loss of hydrophobic interactions. |

| 4 | -CH₂CH₃ | -CF₃ | Introduction of a strong electron-withdrawing group, altering the electronic profile of the pyridine ring. |

| 4 | -CH₂CH₃ | Phenyl | Introduction of a bulky aromatic group, potentially leading to new π-π stacking interactions but also possible steric clashes. |

Environmental Transformation and Degradation Pathways of 4 Ethyl 2 Methoxypyridine

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of a chemical compound. For 4-Ethyl-2-methoxypyridine, the key abiotic mechanisms would be photodegradation and hydrolysis.

This process typically initiates with the rapid release of the ethyl group and substitution by a hydroxyl radical, leading to the formation of intermediates like 4-hydroxypyridine and its tautomer, 4-pyridone mdpi.com. Subsequent oxidative opening of the pyridine (B92270) ring can produce aliphatic carboxylic acids such as maleic acid, oxalic acid, and formic acid, which can ultimately be mineralized to carbon dioxide and water mdpi.com. It is plausible that this compound would undergo a similar degradation pattern under advanced oxidation conditions. In the atmosphere, pyridine itself is expected to exist as a vapor and may take several months to years to break down into other compounds cdc.govnih.gov.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is dependent on factors like pH and temperature nist.govjrfglobal.comfachoekotoxikologie.de. For this compound, the methoxy (B1213986) group (–OCH₃) attached to the pyridine ring could potentially be susceptible to hydrolysis, which would result in the formation of 4-ethyl-2-hydroxypyridine.

Generally, the abiotic hydrolysis of organic compounds can be catalyzed by acids or bases fachoekotoxikologie.de. While specific experimental data on the hydrolysis of this compound under various environmental pH conditions (typically ranging from 4 to 9) is not available, the stability of the methoxy group on the pyridine ring is a key consideration. The 2-methoxypyridine (B126380) structure is known, but its environmental hydrolysis rates are not well-documented thegoodscentscompany.comsigmaaldrich.com. The mitigated basicity of 2-methoxypyridines, due to the inductive electron-withdrawing effects of the alkoxy group, may influence its chemical reactivity nih.gov. Without specific data, it is difficult to quantify the half-life of this compound with respect to hydrolysis, but it is a potential transformation pathway in aqueous environments.

Biotic Transformation Processes and Microbial Degradation

Biotic transformation, particularly microbial degradation, is often the primary mechanism for the removal of pyridine and its derivatives from soil and water tandfonline.comresearchgate.net. The biodegradability of pyridine compounds is highly dependent on the nature and position of substituents on the pyridine ring tandfonline.comnih.gov.